molecular formula C16H13N2O5SD5 B602695 Penicillin V-d5 CAS No. 1356837-87-0

Penicillin V-d5

Cat. No.: B602695
CAS No.: 1356837-87-0
M. Wt: 355.43
InChI Key:
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Description

Penicillin V-d5, also known as Phenoxymethylpenicillin-d5, is a deuterium labeled version of Penicillin V . It is an orally active antibiotic that is widely used for the treatment and prevention of infection, particularly in community settings .


Synthesis Analysis

Penicillins are produced by Penicillium rubens, which is used to synthesize the active pharmaceutical intermediate (API), 6-aminopenicillinic acid (6-APA) employed in semisynthetic antibiotic production . The wild strains produce a negligible amount of penicillin .


Molecular Structure Analysis

The molecular formula of this compound is C16H12D5N2O5S . The average molecular weight is 350.39 .


Chemical Reactions Analysis

Phenoxymethylpenicillin is a phenoxymethyl analog of Penicillin G, or benzylpenicillin .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 681.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . The molar refractivity is 88.1±0.4 cm3, and the polar surface area is 121 Å2 .

Scientific Research Applications

  • Effect on Metabolic Phenotype : Penicillin V significantly alters the metabolic phenotype of hosts. A study on rats found dose-dependent changes in urinary metabolites, suggesting that gut microbiota plays a crucial role in host metabolism and detoxification mechanisms (Sun et al., 2013).

  • Intraocular Penetration : Research on the intraocular penetration of different penicillin types, including Penicillin V, highlighted its potential use in ophthalmic treatments (Kurose & Leopold, 1965).

  • Antimicrobial Targets and Resistance : Penicillin V's role in the evolution of antimicrobial research is significant, especially considering the growing problem of antibiotic resistance (Martin & Ferro, 2015).

  • Inhibitory Mechanism on Tyrosinase : Penicillin V acts as a novel tyrosinase inhibitor, suggesting applications in antimicrobial treatments and food preservation (Dong et al., 2019).

  • Corrosion Inhibition : Its use as an environmentally friendly corrosion inhibitor for steel in corrosive environments shows the versatility of Penicillin V in industrial applications (Farimani et al., 2020).

  • Environmental Impact and Antibiotic Resistance : Studies have examined the effects of Penicillin V contamination on nematode communities and microbial ecosystems, shedding light on its environmental impact and the risk of antibiotic resistance (Nasri et al., 2015).

  • Detection of Penicillin-binding Proteins : The synthesis of fluorescent analogs of Penicillin V for the detection of penicillin-binding proteins (PBPs) in biological research is another key application (Gee et al., 2001).

  • Clinical Use and Efficacy : Studies have documented the clinical use of Penicillin V, exploring its efficacy, dosage, and potential side effects (Bloomfield et al., 1944).

  • Pharmacokinetics and Impurity Profiling : There's research focused on the pharmacokinetics of Penicillin V, including the development of methods for profiling impurities, which is critical for drug safety and efficacy (Du et al., 2020).

  • Soil Amelioration : Alkaline-thermally treated Penicillin V mycelial residue has been studied for its potential in soil amelioration without triggering antibiotic resistance, indicating its application in sustainable agriculture (Gong et al., 2020).

Mechanism of Action

Target of Action

Penicillin V-d5, also known as Phenoxymethylpenicillin , primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall . The compound has activity against encapsulated bacteria including streptococci, gonococci, and meningococci .

Mode of Action

The mode of action of this compound involves the inhibition of bacterial cell wall synthesis . It binds to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This action inhibits cell wall biosynthesis . Without a cell wall, a bacterial cell is vulnerable to outside water and molecular pressures, which causes the cell to quickly die .

Biochemical Pathways

The biochemical pathways affected by this compound involve the disruption of peptidoglycan synthesis, which is crucial for bacterial cell wall formation . By binding to PBPs, this compound prevents the cross-linking of peptidoglycan chains, thereby inhibiting new cell wall formation .

Pharmacokinetics

Phenoxymethylpenicillin (Penicillin V) is relatively stable to gastric acid and can therefore be administered orally . In a healthy volunteer study, volunteers were dosed with Penicillin V at steady state. Total and unbound Penicillin V serum concentrations were determined, and a base population pharmacokinetic (PK) model was fitted to the data . There is a paucity of pk data in adults to support the recommended dosing .

Result of Action

The result of this compound’s action is the prevention and treatment of mild to moderately severe infections in the respiratory tract, skin, and soft tissues caused by penicillin G-sensitive microorganisms . It is also used for the prevention of infection in patients with asplenia and sickle cell disease, and for suppression of infection in recurrent cellulitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, with the rise in antimicrobial resistance, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials like Penicillin V to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents .

Safety and Hazards

Penicillin V-d5 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective clothing .

Future Directions

There is a need to optimize the use of narrow-spectrum, front-line antimicrobials like Penicillin V-d5 to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents . This will provide data to support the planning and evaluation of dosing studies in larger patient populations, exploring the optimization of this compound dosing for both prevention and treatment of infection .

Biochemical Analysis

Biochemical Properties

Penicillin V-d5 is a narrow-spectrum antibiotic that is active against many gram-positive but only a limited number of gram-negative bacteria . It inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are critical in the cell wall synthesis and maintenance, as well as cell division .

Cellular Effects

Phenoxymethylpenicillin, the active form of this compound, has been shown to inhibit the growth of clinical isolates of Streptococci and C. difficile . It also inhibits growth of S. aureus in vitro and in vivo in a thigh model of infection in mice .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) inside the bacterial cell wall, disrupting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. A study on Phenoxymethylpenicillin (Penicillin V) showed that volunteers were dosed at steady state, and total and unbound Phenoxymethylpenicillin serum concentrations were determined .

Dosage Effects in Animal Models

Non-allergic acute toxic effects are occasionally reported in animals and humans, many of these are the result of toxic effects of the compounds with which the penicillins are associated in the medicinal products .

Metabolic Pathways

It is known that the biosynthesis of penicillin is carried out by a limited number of ascomycete fungi from the genera Aspergillus and Penicillium .

Transport and Distribution

Penicillin V is relatively stable to gastric acid and can therefore be administered orally .

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBGHOLXOTWMN-DHJOJNDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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